molecular formula C15H18N4O3 B5018440 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B5018440
M. Wt: 302.33 g/mol
InChI Key: XFKRJJZWUYEDJE-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a phenylethyl group

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10(13-7-5-4-6-8-13)16-14(20)9-18-12(3)15(19(21)22)11(2)17-18/h4-8,10H,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKRJJZWUYEDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC(C)C2=CC=CC=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the nitropyrazole intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

    Phenylethyl Substitution: The final step involves the substitution of the acetamide nitrogen with a phenylethyl group, which can be achieved through nucleophilic substitution reactions using phenylethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst, or metal hydrides.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of appropriate solvents and catalysts.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamide derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical studies due to its unique structure.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications, such as anti-inflammatory or antimicrobial activities.

    Industry: Use in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The nitro and acetamide groups may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide: Unique due to the combination of nitro, methyl, and phenylethyl groups on the pyrazole ring.

    2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide: Lacks the phenylethyl group, which may affect its chemical and biological properties.

    2-(4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide: Lacks the methyl groups, which may influence its reactivity and interactions.

Uniqueness

This compound is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both nitro and phenylethyl groups may enhance its interactions with molecular targets and its utility in various applications.

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